
Benzyl (3-bromophenyl)carbamate
Vue d'ensemble
Description
“Benzyl (3-bromophenyl)carbamate” is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of benzyl carbamates involves the reaction of benzyl chloroformate with ammonia . A method for the conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions has also been described .Molecular Structure Analysis
The molecular structure of benzyl carbamates can be represented by the formula C6H5CH2OC(O)NH2 . Theoretical and experimental bond angles and bond distances of similar compounds have been compared using crystallographic data and geometric optimizations .Chemical Reactions Analysis
Benzyl carbamates are used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . A method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl (3-bromophenyl)carbamate” include a molecular weight of 272.138 and a density of 1.4±0.1 g/cm3 . It has a melting point of 37-39ºC .Applications De Recherche Scientifique
Cholinesterase Inhibition
Benzyl (3-bromophenyl)carbamate and related derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play crucial roles in neurotransmission and are associated with neurodegenerative diseases like Alzheimer’s. Notably, some compounds exhibited promising inhibitory activity against both AChE and BChE, making them potential candidates for drug development.
Structure–Activity Relationship (SAR) Studies
Researchers have conducted receptor-independent and receptor-dependent SAR studies to understand the variations in inhibitory potential within the benzyl carbamate series. These studies help elucidate the molecular interactions responsible for the observed inhibitory effects .
Cascade Condensation Reactions
Benzyl carbamate has been involved in cascade condensation reactions with glyoxal. These reactions occur under acid-catalyzed conditions and have implications in the synthesis of complex molecules. Interestingly, this research also uncovered processes hindering the formation of caged compounds .
Isotope Labeling for Pharmacokinetic Studies
Low-pressure carbonylation of benzyl carbonates and carbamates can lead to isotopically labeled esters and amides. Such isotopically enriched compounds are essential for pharmacokinetic studies during clinical trials, aiding in adsorption, metabolism, and elimination (ADME) investigations .
Mécanisme D'action
Target of Action
Benzyl (3-bromophenyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of Benzyl (3-bromophenyl)carbamate could be amines in biochemical pathways.
Mode of Action
The compound interacts with its targets (amines) through a process known as carbamylation . In this process, the carbamate group in the compound forms a bond with the amine, effectively protecting it . This protection is crucial in peptide synthesis as it prevents unwanted reactions from occurring at the amine sites .
Biochemical Pathways
The carbamylation process involving Benzyl (3-bromophenyl)carbamate affects the biochemical pathways related to peptide synthesis . By protecting amines, the compound ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting peptides .
Pharmacokinetics
The bioavailability of the compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The primary result of the action of Benzyl (3-bromophenyl)carbamate is the successful protection of amines during peptide synthesis . This protection allows for the correct formation of peptide bonds and the synthesis of peptides with the desired sequence of amino acids .
Action Environment
The action, efficacy, and stability of Benzyl (3-bromophenyl)carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive substances can potentially interfere with the compound’s action . .
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTXDGRJOLJFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733615 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361337-08-8 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


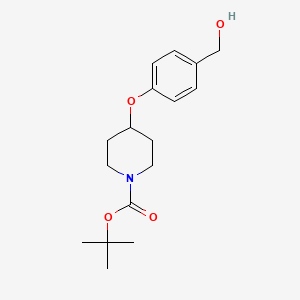

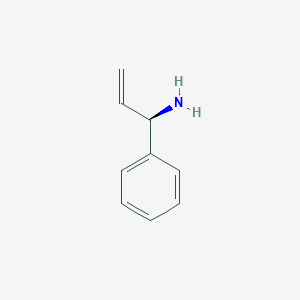
![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)
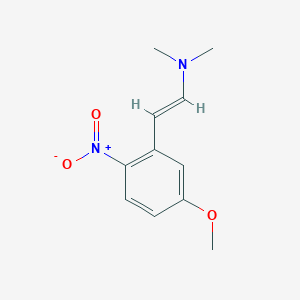
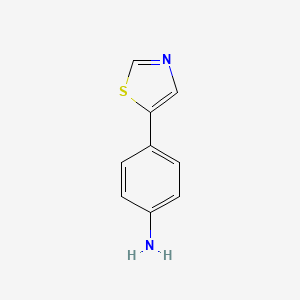


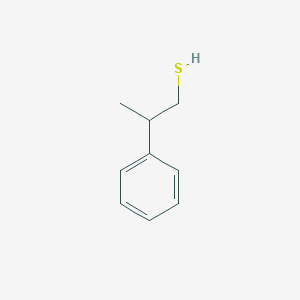
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B3178049.png)

![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)
